Pseudocoptisine acetate
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Overview
Description
Pseudocoptisine acetate: is a quaternary alkaloid with a benzylisoquinoline skeleton. It is isolated from the tubers of Corydalis turtschaninovii and has been studied for its various biological activities, including anti-inflammatory and anti-amnestic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudocoptisine acetate can be synthesized through a series of chemical reactions involving the benzylisoquinoline skeleton. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the isolation of the compound from natural sources such as Corydalis turtschaninovii .
Industrial Production Methods: The compound is primarily obtained through extraction from natural sources rather than large-scale synthetic production .
Chemical Reactions Analysis
Types of Reactions: Pseudocoptisine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzylisoquinoline skeleton
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pseudocoptisine acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of benzylisoquinoline alkaloids.
Biology: Investigated for its effects on various biological pathways, including anti-inflammatory and anti-amnestic activities.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammation and cognitive impairments.
Mechanism of Action
Pseudocoptisine acetate exerts its effects through several mechanisms:
Inhibition of Acetylcholinesterase: The compound inhibits acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter. .
Anti-inflammatory Pathways: this compound reduces levels of pro-inflammatory mediators such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6. .
Comparison with Similar Compounds
Pseudocoptisine acetate is similar to other benzylisoquinoline alkaloids, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar biological activities, including anti-inflammatory and antimicrobial effects.
Coptisine: Another benzylisoquinoline alkaloid with comparable biological activities
Uniqueness: this compound is unique due to its specific inhibitory effects on acetylcholinesterase and its potent anti-inflammatory properties. Its distinct benzylisoquinoline skeleton also contributes to its unique reactivity and biological activities .
Properties
Molecular Formula |
C21H17NO6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;acetate |
InChI |
InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FRCAGGREKGATCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 |
Origin of Product |
United States |
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